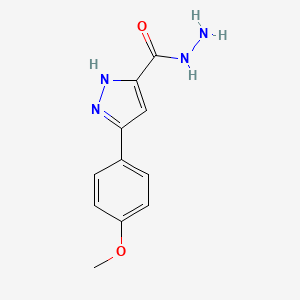

3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-17-8-4-2-7(3-5-8)9-6-10(15-14-9)11(16)13-12/h2-6H,12H2,1H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISIHBTUBCACZGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201189857 | |

| Record name | 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201189857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370096-68-7 | |

| Record name | 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=370096-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201189857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. This pyrazole derivative is of significant interest in medicinal chemistry and drug development due to its potential as a scaffold for the synthesis of various bioactive molecules. This document details the synthetic pathway, experimental procedures, and the analytical characterization of the title compound.

Synthesis

The synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is accomplished through a two-step reaction sequence. The first step involves the synthesis of the intermediate, ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate, via a Claisen condensation reaction followed by cyclization with hydrazine. The subsequent step is the conversion of the ethyl ester to the desired carbohydrazide by hydrazinolysis.

Synthesis of Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate (Intermediate)

The initial step is the base-catalyzed condensation of 4-methoxyacetophenone with diethyl oxalate to form an intermediate ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate. This intermediate is then cyclized with hydrazine hydrate in the presence of a catalytic amount of acid to yield the pyrazole ester.

Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

The ethyl ester intermediate is converted to the final carbohydrazide by reacting it with an excess of hydrazine hydrate in a suitable solvent, such as ethanol, under reflux conditions.

Experimental Protocols

Synthesis of Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate

-

Preparation of the dione intermediate: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), 4-methoxyacetophenone and diethyl oxalate are added sequentially at room temperature. The reaction mixture is stirred for several hours, during which a solid precipitate of the sodium salt of ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate is formed. The solid is filtered, washed with a non-polar solvent like diethyl ether, and dried.

-

Cyclization to the pyrazole ester: The dried sodium salt of the dione is suspended in ethanol, and a stoichiometric amount of hydrazine hydrate is added, followed by a catalytic amount of a mineral acid (e.g., HCl). The mixture is heated at reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by pouring it into ice-water. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate.

Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

-

A mixture of ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate and an excess of hydrazine hydrate in absolute ethanol is heated at reflux for an extended period.

-

The reaction is monitored by TLC. Once the starting ester is consumed, the reaction mixture is cooled to room temperature.

-

The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide as a solid.

Characterization Data

The structure and purity of the synthesized 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide are confirmed by various analytical techniques.

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₄O₂ |

| Molecular Weight | 232.24 g/mol |

| Melting Point | 222-232 °C |

| Appearance | Off-white to pale yellow solid |

Table 1: Physicochemical Properties of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

| Technique | Expected Peaks/Signals |

| ¹H NMR | δ (ppm): ~3.8 (s, 3H, -OCH₃), ~7.0 (d, 2H, Ar-H), ~7.3 (s, 1H, pyrazole-H), ~7.8 (d, 2H, Ar-H), ~8.5 (br s, 1H, -NH), ~9.5 (br s, 2H, -NH₂) |

| ¹³C NMR | δ (ppm): ~55.5 (-OCH₃), ~114.0 (Ar-CH), ~126.0 (Ar-C), ~129.0 (Ar-CH), ~140.0 (pyrazole-C), ~145.0 (pyrazole-C), ~160.0 (Ar-C-O), ~165.0 (C=O) |

| FTIR | ν (cm⁻¹): ~3300-3400 (N-H stretching), ~3000-3100 (Ar C-H stretching), ~1650-1670 (C=O stretching, Amide I), ~1500-1600 (C=C and C=N stretching) |

| Mass Spec. | m/z: 232.10 [M]⁺, with fragmentation patterns corresponding to the loss of NHNH₂, CO, and other fragments. |

Table 2: Spectroscopic Data for 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide.

Characterization Workflow

Caption: Workflow for the characterization of the final product.

Spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass) for 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide.

Technical Brief: Spectroscopic and Synthetic Insights into Phenylpyrazole Carbohydrazides

This technical brief addresses the request for a comprehensive guide on the spectroscopic data for 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. Following a thorough review of available literature, it has been determined that a complete, publicly accessible set of spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this specific compound is not available at present.

The compound is commercially available, and the following physical properties have been reported:

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₄O₂ |

| Molecular Weight | 232.24 g/mol |

| Melting Point | 222-228 °C |

| Appearance | Off-white powder |

Given the absence of a full dataset for the target compound, this guide will present detailed spectroscopic and synthetic information for a structurally related and well-characterized derivative: (E)-5-(4-Methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide . This analogue shares the core pyrazole and methoxyphenyl moieties but differs by the presence of a phenyl group on the pyrazole nitrogen (N-1) and the condensation of the carbohydrazide with isatin. The data presented is valuable for researchers working with similar chemical scaffolds.

Experimental Protocols

The synthesis of the analogue (E)-5-(4-methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide provides a representative experimental workflow for the derivatization of pyrazole carbohydrazides.

Synthesis of (E)-5-(4-Methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide [1][2]

A mixture of the starting material, 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carbohydrazide (0.62 g, 2.0 mmol), and isatin (0.30 g, 2.0 mmol) was prepared in dry ethanol (15 ml). A catalytic amount of concentrated hydrochloric acid (0.1 ml) was added to the mixture. The reaction mixture was then refluxed for 2 hours. After reflux, the mixture was allowed to cool to 20°C. The resulting orange solid product was collected by filtration, washed with ethanol, and then dried. The final product was purified by recrystallization from dimethylformamide (DMF) to yield the title compound.

Spectroscopic Data Presentation

The following tables summarize the available NMR data for (E)-5-(4-methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Integration | Assignment |

| 3.72 | s | 3H | OMe |

| 6.89 | d, J = 9.1 Hz | 2H | Ar-H |

| 6.92 | d, J = 7.7 Hz | 1H | Ar-H |

| 7.08 | t, J = 7.7 Hz | 1H | Ar-H |

| 7.15 | s | 1H | Pyrazolyl-H |

| 7.18 | d, J = 9.1 Hz | 2H | Ar-H |

| 7.33–7.36 | m | 3H | Ar-H |

| 7.44–7.48 | m | 3H | Ar-H |

| 7.58 | d, J = 7.7 Hz | 1H | Ar-H |

| 11.17 | s (exchangeable) | 1H | NH |

| 14.08 | s (exchangeable) | 1H | NH |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| 55.7 | OMe |

| 108.4, 111.6, 114.7 | Aromatic CH |

| 120.5, 121.6, 123.1 | Aromatic CH |

| 126.2 | Aromatic Cq |

| 129.2, 129.3, 129.8 | Aromatic CH |

| 130.6, 132.2 | Aromatic CH |

| 138.3, 139.8, 143.1 | Aromatic & Pyrazole Cq |

| 145.5, 145.7 | Pyrazole & Imine Cq |

| 158.4, 160.2, 163.1 | C=O & Aromatic C-O |

Infrared (IR) and Mass Spectrometry (MS) Data

Specific IR and MS data for this analogue were not available in the reviewed literature. However, for a typical carbohydrazide structure, the following characteristic IR absorptions would be expected[3]:

-

N-H stretching: Vibrations for the -NH and -NH₂ groups typically appear in the range of 3200-3400 cm⁻¹.

-

C=O stretching: The amide carbonyl group (in the carbohydrazide) shows a strong absorption band, typically around 1640-1680 cm⁻¹.

-

C=N stretching: If derivatized to a hydrazone, a C=N stretch would appear around 1560-1620 cm⁻¹.

-

C-O stretching: The methoxy group ether linkage would show a characteristic stretch around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Mass spectrometry would be expected to show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the synthetic pathway described in the experimental protocol.

Caption: Synthetic workflow for a phenylpyrazole carbohydrazide derivative.

References

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. (E)-5-(4-Methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Pyrazole Carbohydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole carbohydrazide derivatives represent a versatile and highly significant class of heterocyclic compounds in medicinal chemistry. Possessing a unique structural scaffold, these molecules have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This technical guide provides a comprehensive overview of the physical and chemical characteristics of pyrazole carbohydrazide derivatives, with a focus on their synthesis, spectral properties, and mechanisms of action. Detailed experimental protocols, tabulated quantitative data, and visual representations of experimental workflows and signaling pathways are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. When functionalized with a carbohydrazide moiety (-CONHNH2), the resulting pyrazole carbohydrazide scaffold serves as a crucial pharmacophore, contributing to a wide array of pharmacological activities.[1] The inherent chemical properties of this scaffold, including its ability to act as a hydrogen bond donor and acceptor, and its potential for diverse substitutions, make it an attractive starting point for the design of novel therapeutic agents. This guide will delve into the key physical and chemical attributes of these promising compounds.

Physicochemical Properties

Pyrazole carbohydrazide derivatives are typically crystalline solids with relatively high melting points, attributed to intermolecular hydrogen bonding facilitated by the carbohydrazide group. Their solubility is generally low in water but can be enhanced in polar organic solvents such as ethanol, methanol, and dimethylformamide (DMF). The lipophilicity, often expressed as the logP value, is a critical parameter influencing the pharmacokinetic profile of these compounds and can be modulated by the nature of the substituents on the pyrazole and carbohydrazide moieties.[2]

Chemical Synthesis

The synthesis of pyrazole carbohydrazide derivatives typically follows a multi-step reaction sequence. A general and widely adopted method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2]

General Synthetic Protocol: Knorr Pyrazole Synthesis

A common route to obtaining pyrazole carbohydrazides involves the following key steps:

-

Synthesis of the Pyrazole Ester: A β-ketoester is reacted with a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent like ethanol or acetic acid, often under reflux conditions, to yield the corresponding pyrazole-carboxylate ester.

-

Hydrazinolysis: The synthesized pyrazole ester is then treated with hydrazine hydrate, typically in a solvent such as ethanol, under reflux to convert the ester group into the desired carbohydrazide.

-

Formation of Schiff Bases (Optional): The carbohydrazide can be further reacted with various aromatic or heteroaromatic aldehydes to form the corresponding Schiff base derivatives, which often exhibit enhanced biological activity.

Detailed Experimental Protocol: Synthesis of 1-Phenyl-3-aryl-1H-pyrazole-5-carbohydrazide

This protocol provides a representative example of the synthesis of a pyrazole carbohydrazide derivative.

Step 1: Synthesis of Ethyl 1-phenyl-3-aryl-1H-pyrazole-5-carboxylate

-

To a solution of the appropriate ethyl 2,4-dioxo-4-arylbutanoate (1.0 eq.) in glacial acetic acid, add phenylhydrazine (1.1 eq.).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure pyrazole ester.

Step 2: Synthesis of 1-Phenyl-3-aryl-1H-pyrazole-5-carbohydrazide

-

Dissolve the ethyl 1-phenyl-3-aryl-1H-pyrazole-5-carboxylate (1.0 eq.) in absolute ethanol.

-

Add hydrazine hydrate (5.0 eq.) to the solution.

-

Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

-

After cooling, the solid product that crystallizes out is collected by filtration, washed with cold ethanol, and dried under vacuum.

Spectral Characterization

The structural elucidation of pyrazole carbohydrazide derivatives is primarily achieved through a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

The IR spectra of pyrazole carbohydrazide derivatives exhibit characteristic absorption bands that are indicative of their key functional groups.

| Functional Group | Characteristic Absorption Band (cm⁻¹) |

| N-H stretching (amide and hydrazine) | 3100-3300 |

| C=O stretching (amide I) | 1640-1680 |

| N-H bending (amide II) | 1520-1550 |

| C=N stretching (pyrazole ring) | 1580-1620 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the structure of these derivatives.

¹H NMR:

-

N-H protons: The protons of the -NHNH₂ group typically appear as broad singlets in the region of δ 4.5-5.5 ppm and δ 9.0-10.0 ppm for the -CONH- proton. These peaks are exchangeable with D₂O.

-

Pyrazole ring proton: The proton at the C4 position of the pyrazole ring usually resonates as a singlet around δ 6.5-7.5 ppm.

-

Aromatic protons: Protons of the phenyl and other aromatic substituents appear in the expected region of δ 7.0-8.5 ppm.

¹³C NMR:

-

Carbonyl carbon: The amide carbonyl carbon gives a characteristic signal in the downfield region of δ 160-170 ppm.

-

Pyrazole ring carbons: The carbons of the pyrazole ring typically resonate in the range of δ 110-155 ppm.

Biological Activities and Mechanisms of Action

Pyrazole carbohydrazide derivatives have been extensively investigated for a variety of biological activities.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of pyrazole carbohydrazide derivatives against various cancer cell lines.[1][3] The mechanism of action often involves the induction of apoptosis.[4]

Table 1: Anticancer Activity of Selected Pyrazole Carbohydrazide Derivatives (IC₅₀ values in µM)

| Compound/Derivative | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | Reference |

| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | - | 49.85 | - | [1] |

| 3-(1H-Indole-3-yl)-1H-pyrazole-5-carbohydrazide derivative | - | - | 0.39 | [1] |

| Salicylaldehyde-pyrazole-carbohydrazide derivative | - | Potent growth inhibition | - | [4] |

Mechanism of Action: ROS-Mediated Apoptosis

A prominent mechanism by which pyrazole carbohydrazide derivatives exert their anticancer effects is through the generation of Reactive Oxygen Species (ROS) within cancer cells.[5] The elevated ROS levels trigger a cascade of events leading to programmed cell death (apoptosis).

Caption: ROS-mediated intrinsic apoptosis pathway induced by pyrazole carbohydrazide derivatives.

Antimicrobial Activity

Pyrazole carbohydrazide derivatives have also demonstrated significant activity against a range of bacterial and fungal pathogens. Their mechanism of action is believed to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 2: Antimicrobial Activity of Selected Pyrazole Carbohydrazide Derivatives (MIC values in µg/mL)

| Compound/Derivative | S. aureus | E. coli | C. albicans | Reference |

| N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazide | - | - | - | [6] |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | 1-8 | 1 | - | [7] |

| Quinoline-substituted pyrazole derivatives | 0.12-0.98 | - | - | [7] |

Experimental Workflow Visualization

The synthesis and characterization of pyrazole carbohydrazide derivatives follow a systematic experimental workflow.

Caption: General experimental workflow for the synthesis and evaluation of pyrazole carbohydrazide derivatives.

Conclusion

Pyrazole carbohydrazide derivatives continue to be a focal point of research in medicinal chemistry due to their synthetic accessibility and diverse pharmacological profiles. This technical guide has provided a comprehensive overview of their physical and chemical properties, with a focus on practical experimental details and an understanding of their biological mechanisms. The presented data and visualizations aim to facilitate further research and development of this important class of compounds as potential therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Initial Biological Screening of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial biological screening of the novel heterocyclic compound, 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. Pyrazole derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities. This document outlines the synthetic pathways, and detailed experimental protocols for evaluating the potential antimicrobial, anti-inflammatory, and anticancer properties of this specific carbohydrazide derivative. While quantitative data for the title compound is limited in the current literature, this guide presents data from structurally similar pyrazole derivatives to serve as a benchmark for future research. The methodologies and workflows are designed to be readily adaptable for the initial screening of this and other novel pyrazole compounds.

Introduction

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The compound 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a versatile synthetic intermediate.[1] Its unique structural features, including the pyrazole core, a methoxyphenyl substituent, and a carbohydrazide functional group, make it a prime candidate for biological investigation. The carbohydrazide moiety, in particular, is known to be a key pharmacophore in many biologically active molecules. This guide details the foundational screening assays to elucidate the therapeutic potential of this compound.

Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

A plausible synthetic route would involve the reaction of a suitably substituted chalcone with hydrazine hydrate to form the pyrazoline ring, followed by oxidation to the pyrazole. The carbohydrazide can be introduced by reacting the corresponding pyrazole-5-carboxylate ester with hydrazine hydrate.

References

Unlocking New Therapeutic Avenues: A Technical Guide to Pyrazole-Based Compounds and Their Targets

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered heterocyclic ring, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its synthetic tractability and ability to engage in diverse biological interactions have propelled the development of pyrazole-based compounds across a wide spectrum of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[4][5][6] This technical guide provides an in-depth overview of the key therapeutic targets of pyrazole derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to empower further research and drug discovery in this exciting field.

Key Therapeutic Targets and Quantitative Efficacy

Pyrazole-based compounds have demonstrated potent inhibitory activity against a range of enzymes and receptors. The following tables summarize the in vitro efficacy of selected pyrazole derivatives against key therapeutic targets.

Table 1: Inhibition of Protein Kinases by Pyrazole Derivatives

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[7] Pyrazole-containing compounds have been extensively developed as kinase inhibitors.[8][9]

| Compound Class/Name | Target Kinase | IC₅₀ / Kᵢ | Cell Line (for cellular assays) | Reference |

| Pyrazole Derivative | EGFR | 0.26 µM | - | [4] |

| Pyrazole Derivative | HER-2 | 0.20 µM | - | [4] |

| Afuresertib (GSK2110183) | Akt1 | Kᵢ = 0.08 nM, IC₅₀ = 1.3 nM | HCT116 | [8] |

| Pyrazolyl Benzimidazole | Aurora A | IC₅₀ = 28.9 nM | - | [8] |

| Pyrazolyl Benzimidazole | Aurora B | IC₅₀ = 2.2 nM | - | [8] |

| N-1,3-triphenyl-1H-pyrazole-4-carboxamide | Aurora-A kinase | IC₅₀ = 0.16 µM | HCT116, MCF-7 | [10] |

| Pyrazole Derivative | BCR-Abl | IC₅₀ = 14.2 nM | - | [4] |

| Pyrazole-based Chk2 inhibitor | Chk2 | IC₅₀ = 17.9 nM | - | [8] |

| Ruxolitinib | JAK1 | IC₅₀ ≈ 3 nM | - | [11] |

| Ruxolitinib | JAK2 | IC₅₀ ≈ 3 nM | - | [11] |

Table 2: Inhibition of Cyclooxygenase (COX) Enzymes by Pyrazole Derivatives

Selective inhibition of cyclooxygenase-2 (COX-2) is a key strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1][12] The pyrazole moiety is a well-established pharmacophore for potent and selective COX-2 inhibitors, with celecoxib being a prominent example.[13]

| Compound Class/Name | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrazole-pyridazine hybrid (5f) | 14.34 | 1.50 | 9.56 | [14] |

| Pyrazole-pyridazine hybrid (6f) | 9.56 | 1.15 | 8.31 | [14] |

| Pyrazole derivative (11) | >100 | 0.043 | >2325 | [15] |

| Pyrazole derivative (12) | >100 | 0.049 | >2040 | [15] |

| Pyrazole derivative (15) | >100 | 0.045 | >2222 | [15] |

| Pyrazole-thiourea-benzimidazole (PYZ10) | - | 0.0000283 µM (0.0283 nM) | - | [16] |

| Pyrazole derivative (PYZ31) | - | 0.01987 µM (19.87 nM) | - | [16] |

Table 3: Inhibition of Acetylcholinesterase (AChE) by Pyrazole Derivatives

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.[4][5] Pyrazoline derivatives have emerged as promising AChE inhibitors.[9]

| Compound Class/Name | AChE IC₅₀ (µM) | Reference |

| 2-pyrazoline (2l) | 0.040 | [9] |

| 2-pyrazoline (2j) | 0.062 | [9] |

| 2-pyrazoline (2a) | 0.107 | [9] |

| 2-pyrazoline (2g) | 0.122 | [9] |

| N-substituted pyrazole derived α-amino phosphonate (8) | 0.055 | [17] |

| N-substituted pyrazole derived α-amino phosphonate (9) | 0.017 | [17] |

Table 4: Inhibition of Carbonic Anhydrases (CAs) and Monoamine Oxidases (MAOs) by Pyrazole Derivatives

Pyrazole-based compounds have also been investigated as inhibitors of carbonic anhydrases, which are involved in various physiological processes and are targets for glaucoma and certain cancers, and monoamine oxidases, which are targets for the treatment of neurodegenerative diseases and depression.[6][18][19]

| Compound Class/Name | Target Enzyme | Kᵢ / IC₅₀ | Reference |

| Pyrazolo[4,3-c]pyridine Sulfonamide (1k) | hCA I | Kᵢ = 88.3 nM | [20] |

| Pyrazolo[4,3-c]pyridine Sulfonamide (1k) | hCA II | Kᵢ = 5.6 nM | [20] |

| Pyrazolo[4,3-c]pyridine Sulfonamide (1k) | hCA IX | Kᵢ = 421.4 nM | [20] |

| Pyrazolo[4,3-c]pyridine Sulfonamide (1k) | hCA XII | Kᵢ = 34.5 nM | [20] |

| Pyrazole-based benzene sulfonamide (4g) | hCA XII | IC₅₀ = 0.12 µM | [21] |

| Pyrazole-based benzene sulfonamide (4j) | hCA IX | IC₅₀ = 0.15 µM | [21] |

| Pyrazole-based benzene sulfonamide (4k) | hCA II | IC₅₀ = 0.24 µM | [21] |

| Halogenated pyrazoline (EH7) | MAO-A | IC₅₀ = 8.38 µM | [18] |

| Halogenated pyrazoline (EH7) | MAO-B | IC₅₀ = 0.063 µM | [18] |

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by pyrazole-based compounds is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate key pathways and the points of intervention for these inhibitors.

Caption: EGFR signaling pathway and inhibition by pyrazole-based compounds.

Caption: COX inflammatory pathway and selective inhibition by pyrazoles.

Caption: Acetylcholinesterase action in neurotransmission and its inhibition.

Experimental Protocols

Reproducibility and standardization are paramount in drug discovery. This section provides detailed methodologies for key in vitro assays used to evaluate the efficacy of pyrazole-based compounds.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is a common method for measuring kinase activity by quantifying ADP production.[4][12]

Materials:

-

Kinase of interest

-

Kinase-specific substrate

-

Pyrazole-based inhibitor (test compound)

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes:

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Ultra-Pure ATP

-

ADP standard

-

-

Kinase reaction buffer (specific to the kinase)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare the kinase reaction buffer as required for the specific kinase.

-

Prepare serial dilutions of the pyrazole-based inhibitor in the appropriate solvent (e.g., DMSO).

-

Prepare a solution of the kinase and substrate in the kinase reaction buffer.

-

Prepare an ATP solution at the desired concentration in the kinase reaction buffer.

-

Prepare an ADP standard curve according to the manufacturer's instructions.

-

-

Kinase Reaction:

-

Add the kinase/substrate solution to the wells of the plate.

-

Add the serially diluted pyrazole inhibitor or vehicle control (e.g., DMSO) to the respective wells.

-

Pre-incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP solution to all wells.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction by adding ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.

-

Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Protocol 2: In Vitro COX-2 Inhibition Assay (Colorimetric)

This protocol is based on the principles of the Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit.[22]

Materials:

-

Human recombinant COX-2 enzyme

-

Heme

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

-

Pyrazole-based inhibitor (test compound)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare the assay buffer.

-

Prepare solutions of COX-2 enzyme, heme, and arachidonic acid in the assay buffer.

-

Prepare serial dilutions of the pyrazole-based inhibitor.

-

-

Assay Reaction:

-

To the wells of a 96-well plate, add the assay buffer, heme, and COX-2 enzyme solution.

-

Add the serially diluted pyrazole inhibitor or vehicle control.

-

Pre-incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Add the colorimetric substrate (TMPD).

-

Initiate the reaction by adding the arachidonic acid solution.

-

Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a spectrophotometer in kinetic mode.

-

-

Data Analysis:

-

Determine the rate of reaction for each inhibitor concentration by calculating the change in absorbance per unit of time.

-

Calculate the percentage of COX-2 inhibition for each concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a widely used spectrophotometric method for measuring AChE activity.[7][23]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

-

Pyrazole-based inhibitor (test compound)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare the phosphate buffer.

-

Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

Prepare serial dilutions of the pyrazole-based inhibitor.

-

-

Assay Reaction:

-

To the wells of a 96-well plate, add the phosphate buffer, DTNB solution, and the serially diluted pyrazole inhibitor or vehicle control.

-

Add the AChE solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI solution.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the reaction rate for each inhibitor concentration from the linear portion of the absorbance versus time plot.

-

Determine the percentage of AChE inhibition for each concentration.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

The pyrazole scaffold continues to be a highly fruitful starting point for the design and development of novel therapeutic agents. The diverse range of biological targets, including kinases, COX enzymes, acetylcholinesterase, and others, underscores the versatility of this heterocyclic core. This technical guide has provided a comprehensive overview of these targets, supported by quantitative data on the inhibitory potency of various pyrazole derivatives. The detailed experimental protocols and visual representations of signaling pathways and workflows are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of pyrazole-based compounds for the treatment of a multitude of human diseases. The wealth of existing research, coupled with the potential for further chemical modification, ensures that pyrazole chemistry will remain at the forefront of medicinal chemistry and drug discovery for the foreseeable future.

References

- 1. ulab360.com [ulab360.com]

- 2. mdpi.com [mdpi.com]

- 3. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 4. ADP-Glo™ Kinase Assay Protocol [promega.kr]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. benchchem.com [benchchem.com]

- 10. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 11. researchgate.net [researchgate.net]

- 12. promega.com [promega.com]

- 13. ClinPGx [clinpgx.org]

- 14. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]

- 15. benchchem.com [benchchem.com]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.rsc.org [pubs.rsc.org]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of Novel Pyrazole-5-Carbohydrazide N-Glycosides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action of novel pyrazole-5-carbohydrazide N-glycosides. This class of compounds has emerged as a promising scaffold in medicinal chemistry, particularly in the development of new anticancer agents. This document details the synthetic pathways, presents key quantitative data for structure-activity relationship (SAR) analysis, and outlines the experimental protocols for their preparation and evaluation.

Introduction: The Therapeutic Potential of Pyrazole N-Glycosides

The pyrazole nucleus is a well-established pharmacophore present in a wide array of therapeutic agents. Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The incorporation of a carbohydrazide moiety at the C-5 position of the pyrazole ring has been shown to be a fruitful strategy for generating compounds with potent anticancer activity.

Further modification by N-glycosylation—the attachment of a sugar moiety to the carbohydrazide nitrogen—offers a promising avenue for enhancing the pharmacological profile of these molecules. Glycosylation can improve aqueous solubility, alter pharmacokinetic properties, and potentially enhance the targeted delivery of the active compound. Recent studies have highlighted the potential of pyrazole-5-carbohydrazide N-glycosides as inducers of autophagy in cancer cells, presenting a novel mechanism for cancer therapy.

Synthetic Pathways and Methodologies

The synthesis of pyrazole-5-carbohydrazide N-glycosides is a multi-step process that begins with the construction of the core pyrazole ring, followed by the introduction of the carbohydrazide functional group, and finally, the glycosylation step.

Synthesis of the Pyrazole-5-Carbohydrazide Scaffold

The central pyrazole-5-carbohydrazide scaffold is typically synthesized via a cyclocondensation reaction. A common route involves the reaction of a β-ketoester with a hydrazine derivative to form the pyrazole ring with an ester group at the C-5 position. This ester is then converted to the corresponding carbohydrazide by reaction with hydrazine hydrate.

N-Glycosylation

The final step involves the condensation of the pyrazole-5-carbohydrazide with a suitable sugar, typically a D-sugar such as D-glucose. This reaction is generally carried out in a protic solvent like ethanol under reflux conditions, often with a catalytic amount of acid.

Biological Activity and Structure-Activity Relationships

A series of novel 3-aryl-1-arylmethyl-1H-pyrazole-5-carbohydrazide N-β-glycoside derivatives have been synthesized and evaluated for their in vitro anticancer activity against human non-small cell lung cancer (A549) cells. The results indicate that these compounds exhibit significant inhibitory effects on cancer cell growth.[1]

Quantitative Data on Anticancer Activity

The following table summarizes the growth inhibitory effects of a selection of synthesized pyrazole-5-carbohydrazide N-glycosides on A549 lung cancer cells.

| Compound ID | R1 (at Pyrazole N1) | R2 (at Pyrazole C3) | Sugar Moiety | IC50 (µM) on A549 Cells[1] |

| 3a | Benzyl | Phenyl | D-Glucose | 68.3 |

| 3b | 4-Methylbenzyl | Phenyl | D-Glucose | 55.4 |

| 3c | 4-tert-Butylbenzyl | Phenyl | D-Glucose | 49.8 |

| 3d | 4-tert-Butylbenzyl | 4-Chlorophenyl | D-Glucose | 32.5 |

| 3e | 4-tert-Butylbenzyl | 4-Methylphenyl | D-Glucose | 41.2 |

| 3f | 4-tert-Butylbenzyl | 4-Methoxyphenyl | D-Glucose | 45.6 |

| 3g | 4-tert-Butylbenzyl | 4-tert-Butylphenyl | D-Glucose | 38.7 |

| 3h | Benzyl | Phenyl | D-Galactose | 72.1 |

Note: IC50 is the concentration of the compound that inhibits 50% of cell growth.

The structure-activity relationship studies suggest that the nature of the substituents on the aryl rings at positions N1 and C3 of the pyrazole core significantly influences the cytotoxic activity. Notably, compound 3d , featuring a 4-tert-butylbenzyl group at N1 and a 4-chlorophenyl group at C3, demonstrated the highest growth inhibitory effect.[1]

Mechanism of Action: Induction of Autophagy

Further investigation into the mechanism of action of these compounds has revealed that they induce autophagy in A549 lung cancer cells.[1] Autophagy is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery. The induction of autophagy can lead to cell death in cancer cells and is a target for cancer therapy. The signaling pathway for autophagy is complex, with the mammalian target of rapamycin (mTOR) being a key regulator. Inhibition of the mTOR pathway is a known mechanism for inducing autophagy. While the precise mechanism for pyrazole-5-carbohydrazide N-glycosides is still under investigation, it is proposed that they may exert their effect through the modulation of the mTOR signaling pathway.

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of a pyrazole-5-carbohydrazide N-glycoside.

Synthesis of Ethyl 1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

A mixture of ethyl 3-(4-chlorophenyl)-3-oxopropanoate (10 mmol), 4-tert-butylbenzylhydrazine hydrochloride (10 mmol), and glacial acetic acid (1 mL) in ethanol (50 mL) is heated at reflux for 8 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate, 10:1) to afford the title compound.

Synthesis of 1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide

To a solution of ethyl 1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (5 mmol) in ethanol (30 mL), hydrazine hydrate (85%, 10 mL) is added. The mixture is heated at reflux for 6 hours. After cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and dried to give the desired carbohydrazide.

Synthesis of 3-(4-chlorophenyl)-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide N-β-D-glucopyranoside (Compound 3d)

A mixture of 1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide (2 mmol) and D-glucose (2.2 mmol) in ethanol (25 mL) is heated at reflux for 12 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is filtered, washed with ethanol, and recrystallized from ethanol to yield the final N-glycoside product.

Biological Assay: MTT Assay for Cell Viability

A549 cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the synthesized compounds for 48 hours. After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals. The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curves.

Conclusion and Future Directions

Novel pyrazole-5-carbohydrazide N-glycosides represent a promising class of compounds with potent anticancer activity. Their ability to induce autophagy in cancer cells provides a compelling mechanism of action that warrants further investigation. Future research should focus on optimizing the lead compounds to improve their efficacy and selectivity. A deeper understanding of their interaction with the mTOR signaling pathway and other cellular targets will be crucial for their development as next-generation cancer therapeutics. Furthermore, the exploration of different sugar moieties and their impact on the pharmacokinetic and pharmacodynamic properties of these compounds could lead to the discovery of even more potent and drug-like candidates.

References

An In-depth Technical Guide to 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, a plausible synthetic pathway with experimental protocols, and an exploration of its potential as a therapeutic agent. The information is intended to support researchers and professionals in the fields of drug discovery and development.

Chemical Identity and Properties

3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative characterized by a methoxyphenyl group at the C3 position and a carbohydrazide functional group at the C5 position of the pyrazole ring.

IUPAC Name: 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

CAS Number: 370096-68-7[1]

Physicochemical Data

A summary of the key physicochemical properties of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂N₄O₂ | [1] |

| Molecular Weight | 232.24 g/mol | [1] |

| Appearance | Off-white powder | [1] |

| Melting Point | 222-228 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

Synthesis and Experimental Protocols

The synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can be achieved through a two-step process. The general workflow involves the initial synthesis of an ester intermediate, ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate, followed by its conversion to the final carbohydrazide product.

Logical Workflow for Synthesis

Caption: Synthetic workflow for 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide.

Experimental Protocol: Synthesis of Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate

This protocol is based on analogous syntheses of substituted pyrazole-5-carboxylates.

-

Preparation of the dicarbonyl intermediate: In a suitable reaction vessel, dissolve 4-methoxyacetophenone and diethyl oxalate in a molar ratio of 1:1.2 in a dry solvent such as ethanol.

-

Claisen Condensation: To this solution, add a solution of sodium ethoxide in ethanol (1.2 equivalents) dropwise at a controlled temperature, typically 0-5 °C, with continuous stirring.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid or HCl) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate.

-

Cyclocondensation: Dissolve the crude intermediate in ethanol. Add hydrazine hydrate (1.1 equivalents) dropwise to the solution.

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Isolation and Purification: After completion, cool the reaction mixture to room temperature. The product, ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate, may precipitate out of the solution. If not, concentrate the solvent and purify the residue by recrystallization or column chromatography.

Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

This protocol describes the conversion of the ethyl ester to the carbohydrazide.

-

Reaction Setup: In a round-bottom flask, suspend or dissolve ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate in ethanol.

-

Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 8-16 hours. The progress of the reaction can be monitored by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, will often precipitate as a solid.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the purified carbohydrazide.

Potential Therapeutic Applications

Derivatives of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide have shown promise in several therapeutic areas, suggesting that this core structure is a valuable scaffold for drug discovery. The primary areas of interest are its potential anti-inflammatory and anticancer activities.

Anti-inflammatory and Analgesic Potential

Pyrazole derivatives are known to be effective anti-inflammatory and analgesic agents. This compound serves as a key intermediate in the synthesis of novel pharmaceuticals with these properties.[1] The mechanism of action for many pyrazole-based anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.

Anticancer Potential

The pyrazole scaffold is a component of various compounds investigated for their anticancer properties. Research has indicated that derivatives of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide are being explored for their ability to modulate specific pathways involved in cancer progression, potentially leading to the development of new drugs with improved efficacy and fewer side effects.[1]

Logical Relationship of Potential Biological Activities

Caption: Potential therapeutic applications derived from the core scaffold.

Conclusion

3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a versatile heterocyclic compound with a straightforward synthetic route. Its structural features make it a promising candidate for further investigation and development in the fields of anti-inflammatory and anticancer therapies. This guide provides foundational information to aid researchers in their exploration of this and related compounds for novel drug discovery. Further studies are warranted to fully elucidate its biological mechanisms of action and therapeutic potential.

References

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in the realm of medicinal chemistry. Its unique structural features and synthetic versatility have propelled the development of a vast array of therapeutic agents across diverse disease areas. This technical guide provides a comprehensive overview of the medicinal chemistry of pyrazole derivatives, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on their applications in oncology, inflammation, and infectious diseases.

Synthetic Strategies for Pyrazole Derivatives

The construction of the pyrazole core is a well-established area of organic synthesis, with several classical and modern methods available to medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Knorr Pyrazole Synthesis

One of the most fundamental methods for pyrazole synthesis is the Knorr cyclocondensation reaction, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. This method is highly versatile and allows for the introduction of a wide range of substituents on the pyrazole ring.

Experimental Protocol: Synthesis of a 1,3,5-substituted Pyrazole Derivative

-

Reaction: Condensation of a substituted 1,3-diketone with phenylhydrazine.

-

Materials:

-

Substituted 1,3-diketone (1 mmol)

-

Phenylhydrazine (1 mmol)

-

Ethanol (20 mL)

-

Glacial acetic acid (catalytic amount)

-

-

Procedure:

-

Dissolve the 1,3-diketone in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add phenylhydrazine to the solution, followed by a few drops of glacial acetic acid.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the desired pyrazole derivative.

-

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis from Chalcones

Chalcones, or α,β-unsaturated ketones, are versatile intermediates for the synthesis of pyrazoline and pyrazole derivatives. The reaction of a chalcone with a hydrazine derivative typically yields a pyrazoline, which can then be oxidized to the corresponding pyrazole.

Experimental Protocol: Synthesis of a Pyrazole from a Chalcone Intermediate

-

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

-

Dissolve an appropriate acetophenone (10 mmol) and an aromatic aldehyde (10 mmol) in ethanol.

-

Add an aqueous solution of sodium hydroxide (40%) dropwise and stir the mixture at room temperature for 2-3 hours.

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated chalcone, wash with water, and recrystallize from ethanol.

-

-

Step 2: Pyrazole Synthesis

-

Reflux a mixture of the chalcone (5 mmol) and hydrazine hydrate (10 mmol) in glacial acetic acid for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into ice-cold water.

-

Filter the solid product, wash with water, and recrystallize from a suitable solvent to obtain the pyrazole.

-

Pharmacological Activities of Pyrazole Derivatives

The pyrazole scaffold is associated with a broad spectrum of pharmacological activities, making it a highly sought-after motif in drug discovery.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Key Molecular Targets:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell growth and proliferation.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

-

Cyclin-Dependent Kinases (CDKs): A family of protein kinases that regulate the cell cycle.

Quantitative Data on Anticancer Pyrazole Derivatives

| Compound Class | Target | Cell Line | IC50 (µM) | Reference |

| Pyrazole-oxindole conjugates | Tubulin polymerization | MCF-7 | 0.83 - 1.81 | [1] |

| 1,3,4-Triarylpyrazoles | Multiple Kinases (AKT, BRAF, EGFR) | HePG-2, MCF-7, PC-3, A-549, HCT-116 | 6.53 - 59.84 | |

| Benzimidazole linked pyrazoles | EGFR | MCF-7, HepG2 | Potent Activity |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete culture medium

-

Pyrazole test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the pyrazole compounds and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[2][3][4]

-

Anti-inflammatory Activity

The discovery of the selective COX-2 inhibitor Celecoxib, which features a pyrazole core, marked a significant milestone in the development of anti-inflammatory drugs with improved gastrointestinal safety profiles. Many other pyrazole derivatives have since been developed as potent anti-inflammatory agents.

Key Molecular Targets:

-

Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of pro-inflammatory prostaglandins.

Quantitative Data on Anti-inflammatory Pyrazole Derivatives

| Compound Class | Assay | % Inhibition of Edema | Reference |

| Pyrazole-substituted heterocycles | Carrageenan-induced paw edema | 85.23 ± 1.92 | [5] |

| Pyrazolone derivatives | Carrageenan-induced paw edema | High Activity | [6] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of new compounds.

-

Animals: Wistar rats or Swiss albino mice.

-

Materials:

-

Carrageenan solution (1% in saline)

-

Test pyrazole compounds

-

Standard drug (e.g., Indomethacin)

-

Plethysmometer

-

-

Procedure:

-

Divide the animals into groups: control, standard, and test groups (receiving different doses of the pyrazole compound).

-

Administer the test compounds or the standard drug orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), inject a 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.[7]

-

Antimicrobial Activity

Pyrazole derivatives have also emerged as a promising class of antimicrobial agents, with activity against a range of bacteria and fungi.

Experimental Protocol: Antimicrobial Screening (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Materials:

-

Bacterial or fungal strains

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)

-

Pyrazole test compounds

-

Standard antimicrobial agents (positive control)

-

Inoculum of the microorganism

-

-

Procedure:

-

Prepare serial two-fold dilutions of the pyrazole compounds in the broth medium in the wells of a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include a positive control (broth with microorganism and no compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by pyrazole derivatives is crucial for understanding their mechanism of action and for designing more effective therapeutic agents.

Signaling Pathway Diagrams

EGFR Signaling Pathway

VEGFR-2 Signaling Pathway

Experimental Workflow Diagram

Drug Discovery Workflow for Pyrazole Derivatives

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives ensure its continued importance in the development of new therapeutic agents. This guide has provided a snapshot of the key synthetic methodologies, pharmacological properties, and experimental protocols relevant to the study of pyrazole derivatives. As our understanding of the molecular basis of diseases deepens, the strategic design and synthesis of novel pyrazole-based compounds will undoubtedly lead to the discovery of next-generation medicines to address unmet medical needs.

References

- 1. srrjournals.com [srrjournals.com]

- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases from 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Schiff bases derived from 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. These compounds are of significant interest in medicinal chemistry and drug development due to the versatile biological activities associated with both the pyrazole and Schiff base moieties. The protocol outlines the condensation reaction between the pyrazole carbohydrazide and various aromatic aldehydes and ketones. Included are reaction conditions, purification methods, and characterization data.

Introduction

Schiff bases, characterized by an azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with a carbonyl compound. When the amine is part of a hydrazide, the resulting structure is a hydrazone, a subclass of Schiff bases. Pyrazole derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The conjugation of a pyrazole nucleus with a Schiff base moiety can lead to the development of novel therapeutic agents with enhanced or synergistic effects. The starting material, 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, serves as a versatile scaffold for the synthesis of a library of Schiff bases by reacting it with diverse aromatic aldehydes and ketones.

General Reaction Scheme

The synthesis of Schiff bases from 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide proceeds via a condensation reaction with an appropriate aldehyde or ketone, typically under acidic catalysis in a suitable solvent like ethanol. The reaction involves the nucleophilic attack of the terminal amino group of the hydrazide on the carbonyl carbon, followed by dehydration to yield the corresponding Schiff base (hydrazone).

Caption: General reaction scheme for the synthesis of Schiff bases.

Experimental Protocol

This protocol provides a general method for the synthesis of Schiff bases from 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. Specific examples with different aromatic aldehydes and ketones are also detailed.

Materials and Equipment:

-

3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

-

Various aromatic aldehydes (e.g., 2-hydroxy-3-methoxybenzaldehyde, furan-2-carbaldehyde)

-

Various aromatic ketones (e.g., 3,4-dimethoxyacetophenone)

-

Absolute Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Buchner funnel and filter paper

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Melting point apparatus

-

FT-IR spectrometer

-

NMR spectrometer

-

Mass spectrometer

General Procedure:

-

In a round-bottom flask, dissolve 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide (1.0 eq.) in absolute ethanol.

-

To this solution, add the corresponding aromatic aldehyde or ketone (1.0-1.1 eq.).

-

Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the reaction mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.

-

The precipitated solid product is collected by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product in a desiccator or a vacuum oven.

-

If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, DMF).

-

Characterize the final product by determining its melting point and recording its FT-IR, NMR, and mass spectra.

Example Syntheses:

-

Synthesis of N'-[(2-hydroxy-3-methoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide: Following the general procedure, react 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide with 2-hydroxy-3-methoxybenzaldehyde.

-

Synthesis of N'-[(furan-2-yl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide: Following the general procedure, react 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide with furan-2-carbaldehyde.

-

Synthesis of N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide: Following the general procedure, react 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide with 3,4-dimethoxyacetophenone.

Data Presentation

The following table summarizes the expected quantitative data for the synthesized Schiff bases. The data for a closely related compound, (E)-5-(4-methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide, is included for reference.[1]

| Compound Name | Carbonyl Reactant | Yield (%) | Melting Point (°C) |

| N'-[(2-hydroxy-3-methoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide | 2-hydroxy-3-methoxybenzaldehyde | ~85-95 | - |

| N'-[(furan-2-yl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide | furan-2-carbaldehyde | ~85-95 | - |

| N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide | 3,4-dimethoxyacetophenone | ~80-90 | - |

| (E)-5-(4-methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide (Reference Compound)[1] | Isatin | 90 | 280-281 |

Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.

Characterization

The synthesized Schiff bases should be characterized using standard spectroscopic methods to confirm their structure.

-

FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group in the region of 1600-1650 cm⁻¹ and the disappearance of the C=O stretching band of the aldehyde/ketone and the N-H stretching bands of the hydrazide's primary amine.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum should show a characteristic singlet for the azomethine proton (-N=CH-) in the range of δ 8.0-9.0 ppm for aldimines. The signals corresponding to the aromatic protons of both the pyrazole and the aldehyde/ketone moiety should also be present. The disappearance of the aldehyde proton signal is a key indicator of reaction completion.

-

¹³C NMR Spectroscopy: The formation of the azomethine bond is confirmed by a signal for the imine carbon (-C=N-) in the range of δ 160-170 ppm.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the synthesized Schiff base.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and characterization of the Schiff bases.

Caption: Experimental workflow for Schiff base synthesis.

References

Application Notes and Protocols: In Vitro Antimicrobial Assay for Pyrazole Carbohydrazide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Pyrazole carbohydrazide derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][2] This document provides a detailed protocol for the in vitro antimicrobial screening of pyrazole carbohydrazide derivatives, focusing on the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method. Additionally, a qualitative assessment using the agar well diffusion method is described.

These protocols are designed to provide a standardized framework for researchers to evaluate the antimicrobial efficacy of newly synthesized pyrazole carbohydrazide derivatives, ensuring reproducibility and comparability of results.

Data Presentation

Quantitative data from antimicrobial susceptibility testing is crucial for comparing the potency of different compounds. The results, primarily MIC and MBC values, should be summarized in a clear and structured tabular format. Lower MIC values are indicative of greater antimicrobial potency.[1]

Table 1: Hypothetical Antimicrobial Activity of Pyrazole Carbohydrazide Derivatives

| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) |

| PCD-01 | Staphylococcus aureus (ATCC 29213) | 8 | 16 |

| Escherichia coli (ATCC 25922) | 16 | 32 | |

| Candida albicans (ATCC 10231) | 32 | 64 | |

| PCD-02 | Staphylococcus aureus (ATCC 29213) | 4 | 8 |

| Escherichia coli (ATCC 25922) | 8 | 16 | |

| Candida albicans (ATCC 10231) | 16 | 32 | |

| Ciprofloxacin | Staphylococcus aureus (ATCC 29213) | 1 | 2 |

| (Positive Control) | Escherichia coli (ATCC 25922) | 0.5 | 1 |

| Fluconazole | Candida albicans (ATCC 10231) | 2 | 4 |

| (Positive Control) | |||

| DMSO | Staphylococcus aureus (ATCC 29213) | >128 | >128 |

| (Negative Control) | Escherichia coli (ATCC 25922) | >128 | >128 |

| Candida albicans (ATCC 10231) | >128 | >128 |

Note: The interpretation of MIC values as Susceptible, Intermediate, or Resistant depends on established breakpoints defined by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3]

Experimental Protocols

General Considerations and Materials

-

Test Compounds: Pyrazole carbohydrazide derivatives.

-

Solvent: Dimethyl sulfoxide (DMSO) is commonly used to dissolve the compounds.[4] Ensure the final concentration of DMSO in the assay does not exceed a level that affects microbial growth (typically ≤1%).

-

Test Organisms: A panel of clinically relevant microorganisms, including:

-

Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6051).[2]

-

Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Klebsiella pneumoniae (e.g., ATCC 700603), Pseudomonas aeruginosa (e.g., ATCC 27853).[2][3]

-

Fungi: Candida albicans (e.g., ATCC 10231), Aspergillus niger (e.g., ATCC 16404).[2]

-

-

Culture Media:

-

Equipment:

-

Sterile 96-well microtiter plates.

-

Micropipettes and sterile tips.

-

Incubator.

-

Spectrophotometer or microplate reader.

-

Laminar flow hood.

-

Autoclave.

-

Agar Well Diffusion Method (Qualitative Screening)

The agar well diffusion method is a preliminary test to qualitatively assess the antimicrobial activity of the synthesized compounds.[7][8]

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes.[7]

-

Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[3][6]

-

Inoculation: Evenly spread the standardized microbial inoculum over the entire surface of the agar plates using a sterile cotton swab to create a uniform lawn.[9]

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer.[8]

-

Compound Application: Add a fixed volume (e.g., 50-100 µL) of the pyrazole carbohydrazide derivative solution (at a known concentration) into each well.[8] Include positive (standard antibiotic) and negative (solvent) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.[4][10]

-

Observation: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Broth Microdilution Method for MIC Determination (Quantitative)